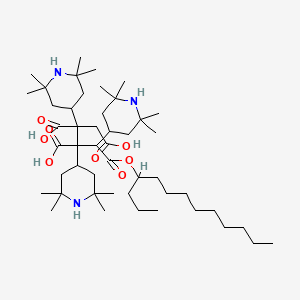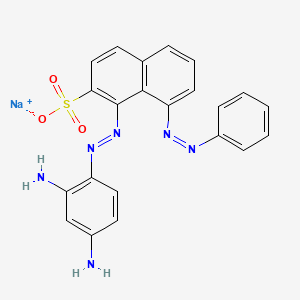
1-Tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene is a copolymer widely used in various industrial applications. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in different formulations. It is commonly used in the production of plastics, adhesives, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene involves a free radical polymerization process. The monomers, 2-Propenoic acid, 2-ethylhexyl ester, (1,1-dimethylethyl)ethenylbenzene, and ethenylbenzene, are mixed in specific ratios and subjected to polymerization in the presence of an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or ethyl acetate at elevated temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired molecular weight and polymer properties. After polymerization, the product is purified by removing unreacted monomers and solvents through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially when exposed to oxygen or ozone, leading to the formation of oxidized products.
Substitution: The polymer can participate in substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Cross-linking: The polymer can form cross-linked structures through reactions with cross-linking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions. The conditions vary depending on the desired substitution.
Cross-linking: Cross-linking agents like divinylbenzene or ethylene glycol dimethacrylate are used.
Major Products Formed
Oxidation: Oxidized derivatives of the polymer with altered chemical and physical properties.
Substitution: Substituted polymers with new functional groups.
Cross-linking: Cross-linked polymers with enhanced mechanical strength and thermal stability.
Scientific Research Applications
2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene involves the interaction of its polymer chains with various molecular targets. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength. The chemical resistance is due to the stability of the polymer backbone, which resists degradation by chemicals and environmental factors .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-ethylhexyl ester, polymer with ethenylbenzene: Similar in structure but lacks the (1,1-dimethylethyl)ethenylbenzene component.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene: Contains a methyl ester instead of the 2-ethylhexyl ester.
Uniqueness
2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene is unique due to the presence of the (1,1-dimethylethyl)ethenylbenzene component, which imparts specific mechanical and chemical properties. This makes it suitable for applications requiring high-performance materials with enhanced durability and resistance .
Properties
CAS No. |
64885-17-2 |
|---|---|
Molecular Formula |
C31H44O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1-tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene |
InChI |
InChI=1S/C12H16.C11H20O2.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;6,10H,3-5,7-9H2,1-2H3;2-7H,1H2 |
InChI Key |
LIVJGTZWANWYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |
Related CAS |
64885-17-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



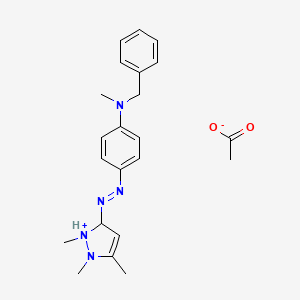
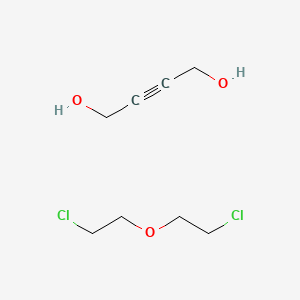
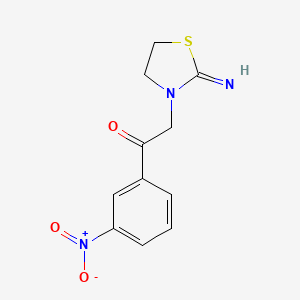
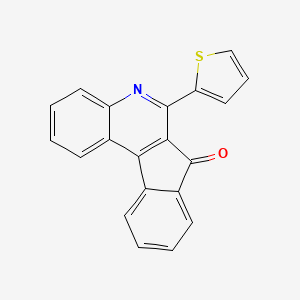
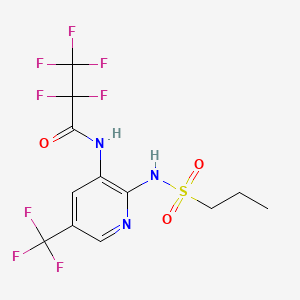
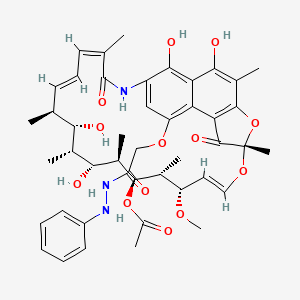
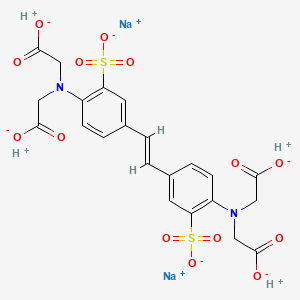
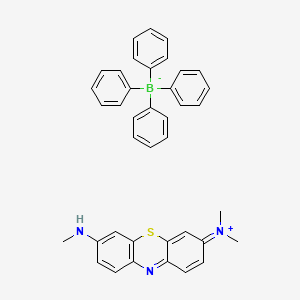
![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)

